2,3-Dihydro-1H-cyclopenta[b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It features a bicyclic structure consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-cyclopenta[b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different functional groups attached to the quinoxaline ring .
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta[b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as potential therapeutic agents due to their biological activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoxaline and its derivatives often involves interaction with specific molecular targets. For example, as acetylcholinesterase inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-cyclopenta[b]quinoline
- 1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- 3-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
Uniqueness
2,3-Dihydro-1H-cyclopenta[b]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
7193-24-0 |
---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-5H,3,6-7H2 |
InChI Key |
ONSCFBYWENASQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.